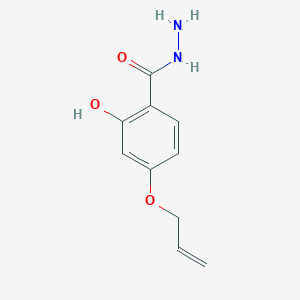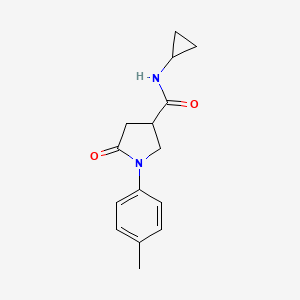![molecular formula C18H30N2O2 B5035042 2-[4-(1-adamantylacetyl)-1-piperazinyl]ethanol](/img/structure/B5035042.png)
2-[4-(1-adamantylacetyl)-1-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(1-adamantylacetyl)-1-piperazinyl]ethanol, also known as AAE, is a chemical compound that has been widely studied for its potential therapeutic applications. AAE is a derivative of piperazine and adamantane, which are both commonly used in medicinal chemistry.
作用機序
The exact mechanism of action of 2-[4-(1-adamantylacetyl)-1-piperazinyl]ethanol is not fully understood, but it is believed to act on several neurotransmitter systems in the brain, including the serotonergic, dopaminergic, and noradrenergic systems. 2-[4-(1-adamantylacetyl)-1-piperazinyl]ethanol has been shown to modulate the activity of these neurotransmitters, leading to its anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter systems, 2-[4-(1-adamantylacetyl)-1-piperazinyl]ethanol has been shown to have other biochemical and physiological effects. 2-[4-(1-adamantylacetyl)-1-piperazinyl]ethanol has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in neuroplasticity and neuronal survival. 2-[4-(1-adamantylacetyl)-1-piperazinyl]ethanol has also been shown to decrease the levels of pro-inflammatory cytokines, which are implicated in various neurological disorders.
実験室実験の利点と制限
One advantage of 2-[4-(1-adamantylacetyl)-1-piperazinyl]ethanol is its high potency and selectivity for its target receptors. 2-[4-(1-adamantylacetyl)-1-piperazinyl]ethanol has been shown to have a high affinity for the serotonin 5-HT1A receptor, which is a target for many anxiolytic and antidepressant drugs. However, one limitation of 2-[4-(1-adamantylacetyl)-1-piperazinyl]ethanol is its poor solubility in water, which can make it difficult to administer in animal studies.
将来の方向性
There are several future directions for the study of 2-[4-(1-adamantylacetyl)-1-piperazinyl]ethanol. One direction is the development of more efficient synthesis methods to improve the yield and purity of 2-[4-(1-adamantylacetyl)-1-piperazinyl]ethanol. Another direction is the investigation of the potential use of 2-[4-(1-adamantylacetyl)-1-piperazinyl]ethanol as a chemotherapeutic agent for various types of cancer. Additionally, further studies are needed to fully understand the mechanism of action of 2-[4-(1-adamantylacetyl)-1-piperazinyl]ethanol and its potential therapeutic applications in various fields of medicine.
Conclusion:
In conclusion, 2-[4-(1-adamantylacetyl)-1-piperazinyl]ethanol is a chemical compound that has been widely studied for its potential therapeutic applications. 2-[4-(1-adamantylacetyl)-1-piperazinyl]ethanol has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models, and has also been studied for its potential use as a chemotherapeutic agent. 2-[4-(1-adamantylacetyl)-1-piperazinyl]ethanol modulates the activity of several neurotransmitter systems in the brain, and has other biochemical and physiological effects. While 2-[4-(1-adamantylacetyl)-1-piperazinyl]ethanol has several advantages, such as its high potency and selectivity for its target receptors, it also has limitations, such as its poor solubility in water. Further studies are needed to fully understand the potential of 2-[4-(1-adamantylacetyl)-1-piperazinyl]ethanol as a therapeutic agent.
合成法
The synthesis of 2-[4-(1-adamantylacetyl)-1-piperazinyl]ethanol involves the reaction between 1-adamantylacetyl chloride and piperazine in the presence of a base, such as triethylamine. The resulting product is then reduced using sodium borohydride to yield 2-[4-(1-adamantylacetyl)-1-piperazinyl]ethanol. This method has been optimized to yield a high purity and high yield of 2-[4-(1-adamantylacetyl)-1-piperazinyl]ethanol.
科学的研究の応用
2-[4-(1-adamantylacetyl)-1-piperazinyl]ethanol has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. 2-[4-(1-adamantylacetyl)-1-piperazinyl]ethanol has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 2-[4-(1-adamantylacetyl)-1-piperazinyl]ethanol has also been studied for its potential use as a chemotherapeutic agent due to its ability to induce apoptosis in cancer cells.
特性
IUPAC Name |
2-(1-adamantyl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2/c21-6-5-19-1-3-20(4-2-19)17(22)13-18-10-14-7-15(11-18)9-16(8-14)12-18/h14-16,21H,1-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAJNRIQPMPBPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)CC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-(3-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5034960.png)
![6-{[(2,3,3-trichloro-2-propen-1-yl)oxy]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5034976.png)
![1-[(2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]-4-methylpiperidine](/img/structure/B5034978.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5034987.png)
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B5034994.png)

![4-({[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenyl 4-chlorobenzoate](/img/structure/B5035003.png)
![2-[5-(2-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5035011.png)
![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,4-difluorobenzyl)benzamide](/img/structure/B5035014.png)
![N-{1-[1-(2-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5035025.png)

![2-(allylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B5035043.png)
![3-{[(2-phenylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5035051.png)